A Technical Guide to the Structural Elucidation of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
A Technical Guide to the Structural Elucidation of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including applications as anticancer agents, antivirals, and anti-inflammatory drugs.[1][2] The precise substitution pattern on the bicyclic ring system is critical for modulating these properties. Therefore, unambiguous structure elucidation is a paramount step in the research and development pipeline.
This in-depth technical guide provides a comprehensive workflow for the structural confirmation of a specific derivative, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. The methodologies outlined herein are grounded in established principles of spectroscopic analysis and are designed to provide a self-validating system for researchers, scientists, and drug development professionals.
Molecular Identity
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Compound Name: 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
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Molecular Formula: C₇H₆BrN₃S[3]
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CAS Number: 887475-71-0[3]
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Molecular Weight: 244.11 g/mol [3]
A Logic-Driven Approach to Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of piecing together a puzzle. Each analytical technique provides a unique set of clues, and the convergence of this data leads to a confident structural assignment. Our approach is multi-faceted, relying on a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. For crystalline materials, single-crystal X-ray diffraction offers the ultimate, unambiguous structural confirmation.[4]
Caption: A workflow for definitive structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
High-resolution mass spectrometry (HRMS) is the initial and indispensable step for confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (e.g., <1 mg) of the purified compound in a suitable solvent such as acetonitrile or methanol.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Data Acquisition: Acquire the spectrum in positive ion mode.
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Analysis:
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Identify the molecular ion peak ([M+H]⁺).
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Analyze the isotopic pattern. The presence of a bromine atom will result in a characteristic M and M+2 pattern with nearly equal intensity (¹⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).
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Confirm that the measured mass of the molecular ion is within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₇H₆BrN₃S.
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Expected Data Summary
| Parameter | Expected Value | Rationale |
| Calculated Exact Mass | 243.9547 | For C₇H₆⁷⁹BrN₃S |
| Observed [M+H]⁺ | ~244.9625 | Protonated molecular ion |
| Isotopic Pattern | Characteristic 1:1 ratio for [M+H]⁺ and [M+2+H]⁺ | Confirms the presence of one bromine atom |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Framework
NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. A suite of 1D and 2D experiments is employed to assemble the imidazo[1,2-a]pyrazine core and confirm the positions of the bromo and methylthio substituents.
Caption: Expected key HMBC correlations.
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Placement of the -SCH₃ group: The protons of the methyl group (-SCH₃) should show a 3-bond correlation to the C-8 carbon.
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Confirmation of the Imidazole Ring: H-2 will show correlations to C-3 and the bridgehead carbon C-8a. H-3 will show correlations to C-2 and C-8a.
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Placement of the Bromine Atom: H-5 will show a 2-bond correlation to the bromine-substituted carbon, C-6, and a 3-bond correlation to the bridgehead carbon C-8a.
Single-Crystal X-ray Diffraction: The Definitive Proof
When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unequivocal three-dimensional map of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry. [4][5] Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system.
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
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Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data.
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Analysis: The final refined structure provides a definitive confirmation of the molecular connectivity and the positions of all atoms.
Conclusion
The structural elucidation of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments allows for the meticulous assembly of the molecular framework and the precise placement of all substituents. Finally, where applicable, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the structure. This rigorous, multi-pronged approach ensures the scientific integrity of the data and provides the necessary confidence for advancing research and development efforts involving this important class of heterocyclic compounds.
References
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Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
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Googleapis.com. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]
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RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
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RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]
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Growing Science. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]
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Appretech Scientific Limited. (n.d.). 6-bromo-8-(methylthio)imidazo[1,2-a]pyrazine. [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
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PubMed Central. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]
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